molecular formula C19H21F2N3O2 B6762253 N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6762253
M. Wt: 361.4 g/mol
InChI Key: JZNAKQSJOHOAST-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group attached to a difluorophenyl ring, along with a pyrazine ring substituted with dimethyl and oxo groups. Its complex structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-11-12(2)23-17(25)16(22-11)18(26)24-19(8-4-3-5-9-19)14-7-6-13(20)10-15(14)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNAKQSJOHOAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)NC2(CCCCC2)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate through a Friedel-Crafts alkylation reaction. Cyclohexane is reacted with 2,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2,4-difluorophenyl)cyclohexane.

  • Pyrazine Ring Formation: : The next step involves the formation of the pyrazine ring. This can be achieved by reacting 2,3-diaminopyrazine with acetylacetone under reflux conditions to yield 5,6-dimethyl-2-oxo-1H-pyrazine.

  • Coupling Reaction: : The final step is the coupling of the cyclohexyl intermediate with the pyrazine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

  • Substitution: : The aromatic difluorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

  • Medicinal Chemistry: : Due to its complex structure, this compound can be explored as a lead compound in drug discovery, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.

  • Biological Studies: : It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could provide insights into its mechanism of action.

  • Industrial Applications: : The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
  • N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid

Uniqueness

N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to the presence of both difluorophenyl and cyclohexyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs

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